molecular formula C18H18N2O5S B300075 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

Katalognummer B300075
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: OIKPTRQTPYSRFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BIRB 796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It is a potential therapeutic agent for the treatment of inflammatory diseases, including rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD).

Wissenschaftliche Forschungsanwendungen

BIRB 796 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In vitro studies have shown that BIRB 796 inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking the activation of p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide. In vivo studies have demonstrated that BIRB 796 reduces inflammation and tissue damage in animal models of rheumatoid arthritis, psoriasis, and COPD.

Wirkmechanismus

BIRB 796 is a selective inhibitor of p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide, a protein kinase that plays a key role in the regulation of inflammatory responses. p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide is activated by various stimuli, including cytokines, stress, and bacterial products, and it phosphorylates downstream targets that mediate the production of pro-inflammatory cytokines, chemokines, and enzymes. BIRB 796 binds to the ATP-binding pocket of p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide and prevents its activation, thereby reducing the production of inflammatory mediators.
Biochemical and Physiological Effects:
BIRB 796 has been shown to have potent anti-inflammatory effects in various cell types, including macrophages, fibroblasts, and endothelial cells. It inhibits the production of pro-inflammatory cytokines, chemokines, and enzymes, and it reduces the expression of adhesion molecules that promote leukocyte recruitment. BIRB 796 also blocks the activation of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammatory gene expression. In animal models of inflammatory diseases, BIRB 796 reduces inflammation, tissue damage, and bone erosion.

Vorteile Und Einschränkungen Für Laborexperimente

BIRB 796 is a highly specific inhibitor of p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide, and it has been extensively characterized in vitro and in vivo. It is commercially available and can be easily synthesized in the lab. However, BIRB 796 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may affect its pharmacokinetics and pharmacodynamics. BIRB 796 also has some off-target effects, such as inhibition of other protein kinases, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

For the development of BIRB 796 include the optimization of its pharmacokinetics and pharmacodynamics, the identification of biomarkers for patient selection and monitoring, and the combination with other therapeutic agents for synergistic effects. BIRB 796 may also have potential applications in other diseases, such as cancer and neurodegenerative disorders, where p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide is involved in the pathogenesis.

Synthesemethoden

BIRB 796 can be synthesized through a multistep process that involves the reaction of 4-bromoaniline with 1,3-benzodioxole-5-carboxylic acid to form an intermediate, which is then reacted with pyrrolidine-1-sulfonyl chloride to produce the final product. The synthesis of BIRB 796 has been optimized to improve the yield and purity of the compound.

Eigenschaften

Produktname

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

Molekularformel

C18H18N2O5S

Molekulargewicht

374.4 g/mol

IUPAC-Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H18N2O5S/c21-18(13-3-8-16-17(11-13)25-12-24-16)19-14-4-6-15(7-5-14)26(22,23)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12H2,(H,19,21)

InChI-Schlüssel

OIKPTRQTPYSRFZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Kanonische SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.